molecular formula C12H16Cl2N4O B2809833 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride CAS No. 2034155-28-5

1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride

Cat. No.: B2809833
CAS No.: 2034155-28-5
M. Wt: 303.19
InChI Key: BGBKLEGKUTWPDW-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This compound is characterized by its unique structure, which includes an azetidine ring and a phenoxymethyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. The final step involves the formation of the triazole ring through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or phenols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride has found applications in various scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride can be compared with other similar compounds, such as 1-(azetidin-3-yl)-1H-imidazole dihydrochloride and 1-(azetidin-3-yl)-1H-pyrazole-3-carboxylic acid These compounds share structural similarities but differ in their functional groups and biological activities

Properties

IUPAC Name

1-(azetidin-3-yl)-4-(phenoxymethyl)triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-2-4-12(5-3-1)17-9-10-8-16(15-14-10)11-6-13-7-11;;/h1-5,8,11,13H,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBKLEGKUTWPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)COC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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